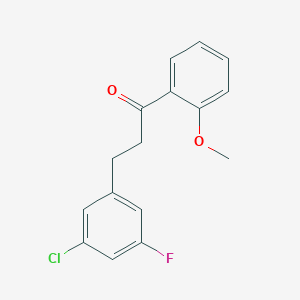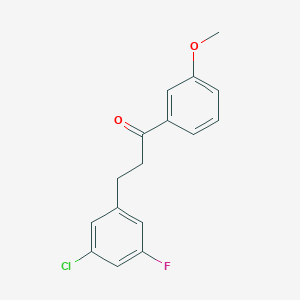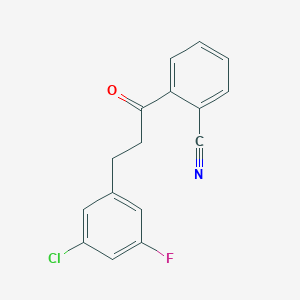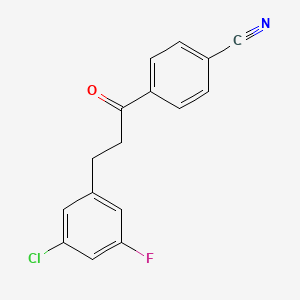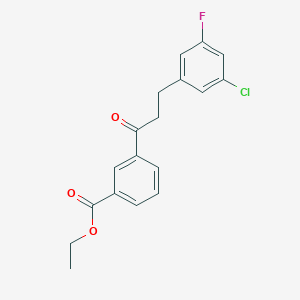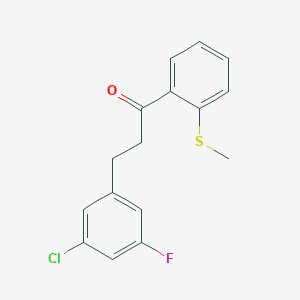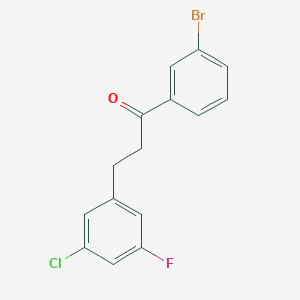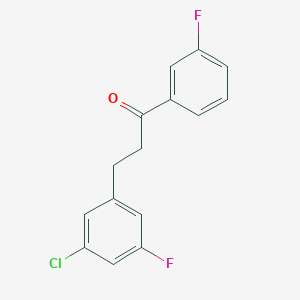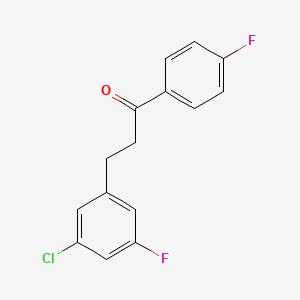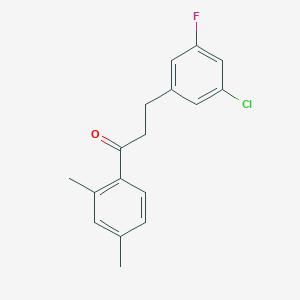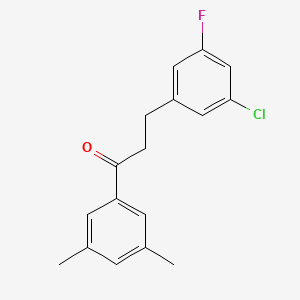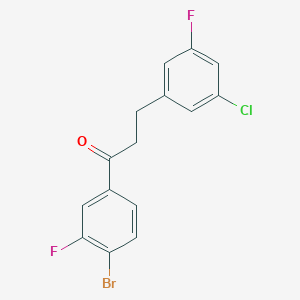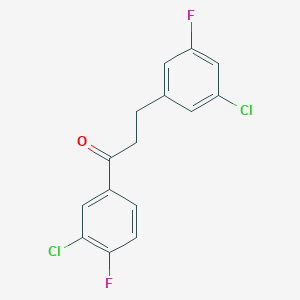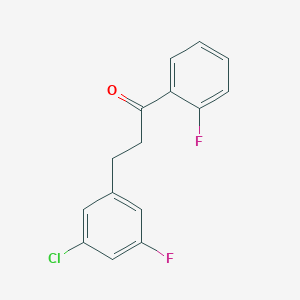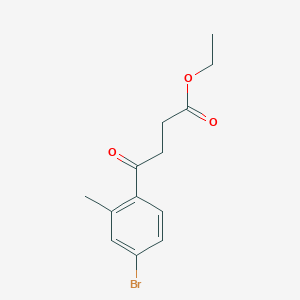
Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. The bromo and methyl groups on the phenyl ring and the ethyl ester group suggest that this compound might be used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like this would consist of a phenyl ring (a hexagonal ring of carbon atoms) with a bromo and methyl substituents, and an ester functional group attached to the phenyl ring .Chemical Reactions Analysis
As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol. The bromine atom on the phenyl ring makes it a good leaving group, which could be replaced by other nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the molecular structure. Esters generally have lower boiling points than carboxylic acids of similar molecular weight, and they are often liquids at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-HIV Activities
Ethyl 2-alkyl-4-aryl-3-oxobutyrates, a class of compounds to which Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate belongs, have been utilized in the synthesis of potent anti-HIV agents. Specifically, they were synthesized from arylacetonitriles and 2-bromo esters, and further processed into 5-alkyl-6-(arylmethyl)uracils. These uracils showed high potency against HIV-1, indicating the compound's potential in antiviral medication development (Danel et al., 1996).
Anticancer Agent Synthesis
The compound has been instrumental in synthesizing derivatives with potential anticancer activities. For instance, it was used in the synthesis of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and 3,5-dimethyl-4-[4-substituted sulphonamidophenylazo]-pyrazoles. These compounds, through bromination and cyclization processes, yielded 4-hydroxpyrazoles, showcasing a pathway to developing novel anticancer drugs (Soliman & Shafik, 1975).
Enantioselective Hydrogenation
The compound has also found applications in enantioselective hydrogenation processes. It was used in the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, demonstrating a high level of asymmetric induction and showcasing its utility in producing optically active intermediates for pharmaceuticals (Starodubtseva et al., 2004).
Biosynthesis in Wine Aromas
Ethyl 4-oxobutyrate, a related compound, was used in studies to understand the biosynthesis of certain gamma-substituted-gamma-butyrolactones present in film sherries. The compound's reaction with S. fermentati in simulated sherry conditions confirmed pathways for their formation, indicating its role in flavor and aroma development in beverages (Fagan et al., 1981).
Antibacterial and Antimicrobial Activities
Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. Compounds derived from it showed significant inhibitory effects against various bacterial strains and fungi, indicating their potential in developing new antimicrobial agents (Kucukguzel et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUMKOTZKHZVHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645698 |
Source


|
| Record name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate | |
CAS RN |
898776-92-6 |
Source


|
| Record name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

